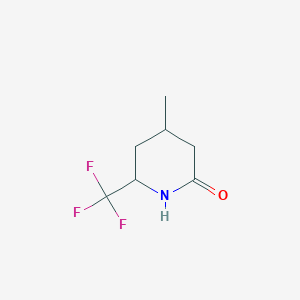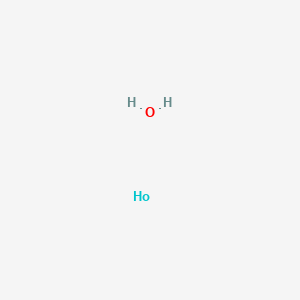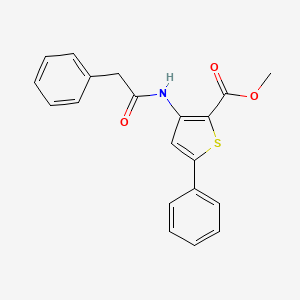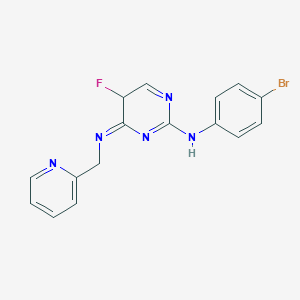![molecular formula C26H32N6O3S B12344561 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic compound that features a unique structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” likely involves multiple steps, including the formation of the pentaazatricyclo structure, the introduction of the butoxyphenyl and methoxyphenyl groups, and the final acetamide formation. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
The compound “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism by which “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other pentaazatricyclo derivatives, as well as other acetamide derivatives with similar functional groups.
Uniqueness
What sets “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[730
特性
分子式 |
C26H32N6O3S |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H32N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,22-23,25,28,30H,3-4,15-17H2,1-2H3,(H,27,33) |
InChIキー |
PNHLNPJVHIMZBH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)


![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12344567.png)
